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Compound Name: Metasequoic acid A

Cat. No.: B8261171

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metasequoic acid A is a naturally occurring diterpenoid that has garnered interest within the
scientific community for its potential biological activities. Isolated from the dawn redwood,
Metasequoia glyptostroboides, a tree with a remarkable history dating back to the Mesozoic
Era, this compound presents a unique chemical scaffold. This technical guide provides a
detailed overview of the chemical structure, physicochemical properties, and known biological
activities of Metasequoic acid A, supplemented with available experimental data and protocols
to support further research and development.

Chemical Structure and Properties

Metasequoic acid A possesses a complex polycyclic structure characteristic of diterpenoids.
Its systematic IUPAC name is (1R,4aS,7S,7aR,11aS)-7-ethenyl-1,2,3,4,4a,5,6,7,7a,8,9,11a-
dodecahydro-1,4a,7-trimethyl-1,10-phenanthrenedicarboxylic acid. The chemical properties of
Metasequoic acid A are summarized in the table below.
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Property Value Reference
Molecular Formula C20H3002 [1]
Molecular Weight 302.45 g/mol [1]
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Experimental Data
Spectroscopic Data

The structural elucidation of Metasequoic acid A was primarily achieved through nuclear
magnetic resonance (NMR) spectroscopy. While a complete, publicly available dataset of
assigned *H and 3C NMR chemical shifts is not readily available in the searched literature, the
initial characterization relied on these techniques.

Table of Expected *H and 3C NMR Chemical Shift Ranges for Key Functional Groups:
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. Expected *H NMR Shift Expected **C NMR Shift
Functional Group
(ppm) (ppm)
Carboxylic Acid (-COOH) 10.0-13.0 170 - 185
Vinylic Protons (-CH=CHz) 45-6.5 100 - 150
Methyl Protons (-CHs) 0.7-15 10-30
Methylene and Methine
1.0-25 20 - 60

Protons (Cyclic)

Note: These are general ranges and actual values for Metasequoic acid A may vary.

Biological Activity

Preliminary studies have indicated that Metasequoic acid A exhibits antifungal properties.
However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or half-
maximal inhibitory concentration (ICso) values against particular fungal species, are not yet
detailed in the available literature. Further investigation is required to fully characterize its

antifungal spectrum and potency.

Experimental Protocols
Isolation of Metasequoic Acid A from Metasequoia
glyptostroboides

A general procedure for the isolation of diterpenoids from plant material is outlined below. The
specific conditions for Metasequoic acid A may need optimization.

Workflow for Isolation:
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1. Collection and Drying of Plant Material
(M. glyptostroboides leaves/bark)

l

2. Grinding to a Fine Powder

'

3. Extraction with Organic Solvent
(e.g., Methanol, Ethanol, or Chloroform)

:

4. Concentration of the Crude Extract

l

5. Solvent-Solvent Partitioning
(e.g., Hexane, Ethyl Acetate, Water)

l

6. Column Chromatography of Active Fraction
(Silica Gel or Sephadex)

y
7. Further Purification by HPLC

y

8. Crystallization and Structural Elucidation
(NMR, MS)

Click to download full resolution via product page

Caption: General workflow for the isolation of Metasequoic acid A.

Detailed Steps:
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o Plant Material Preparation: The leaves or bark of Metasequoia glyptostroboides are collected
and air-dried in the shade to preserve the chemical constituents.

» Extraction: The dried plant material is ground into a fine powder and extracted exhaustively
with a suitable organic solvent, such as methanol, at room temperature.

o Fractionation: The resulting crude extract is concentrated under reduced pressure and then
subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl
acetate, and water) to separate compounds based on their polarity.

o Chromatographic Purification: The fraction showing the desired biological activity (e.qg.,
antifungal) is subjected to repeated column chromatography on silica gel or Sephadex LH-
20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

» Final Purification: Final purification is typically achieved using high-performance liquid
chromatography (HPLC) to yield pure Metasequoic acid A.

» Structure Elucidation: The structure of the isolated compound is confirmed using
spectroscopic methods, including *H NMR, 3C NMR, and mass spectrometry (MS).

Signaling Pathways

Currently, there is no information available in the reviewed literature regarding the specific
signaling pathways modulated by Metasequoic acid A. Investigating the mechanism of action,
particularly concerning its antifungal activity, would be a valuable area for future research. This
could involve studies on its effects on fungal cell wall synthesis, membrane integrity, or specific
enzymatic pathways.

Conclusion and Future Directions

Metasequoic acid A is a diterpenoid with a unique chemical structure and promising antifungal
activity. This technical guide has summarized the current knowledge of this compound.
However, significant research gaps remain. Future research should focus on:

o Complete Spectroscopic Characterization: Detailed 1D and 2D NMR studies to provide a
complete and unambiguous assignment of all proton and carbon signals.
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e Quantitative Biological Evaluation: Determination of MIC or ICso values against a broad
panel of fungal pathogens to establish its potency and spectrum of activity.

e Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways
involved in its antifungal effects.

e Synthesis: Development of a synthetic route to enable the production of larger quantities for
extensive biological testing and structure-activity relationship (SAR) studies.

Addressing these areas will be crucial for unlocking the full therapeutic potential of
Metasequoic acid A and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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